3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a member of the tetrazole family of compounds and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes involved in bacterial and fungal cell wall synthesis. It may also act by modulating the activity of certain inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been found to reduce the production of certain inflammatory mediators, such as prostaglandins and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide in lab experiments is its potential as a new antibiotic. This could lead to the development of new drugs to combat antibiotic-resistant bacteria. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide. One direction is to further investigate its potential as a new antibiotic. Another direction is to study its anti-inflammatory properties and potential use in the treatment of inflammatory conditions. Additionally, further studies are needed to determine its safety and efficacy in animal models and humans.
Synthesemethoden
The synthesis of 3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with 2-ethyl-5-aminotetrazole in the presence of a base such as triethylamine. This reaction results in the formation of 3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide as a white solid. The yield of this reaction is typically around 70%.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been studied for its potential therapeutic applications. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions.
Eigenschaften
Molekularformel |
C10H9Cl2N5O |
---|---|
Molekulargewicht |
286.11 g/mol |
IUPAC-Name |
3,4-dichloro-N-(2-ethyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H9Cl2N5O/c1-2-17-15-10(14-16-17)13-9(18)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3,(H,13,15,18) |
InChI-Schlüssel |
WLJJLIPOQGMQPN-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.